5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

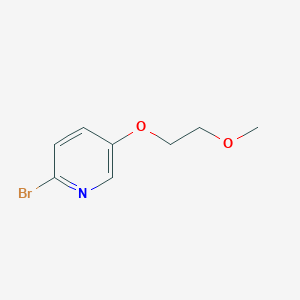

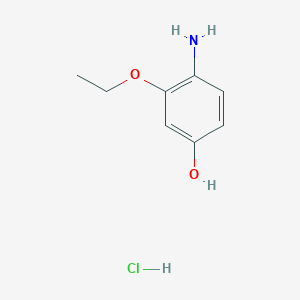

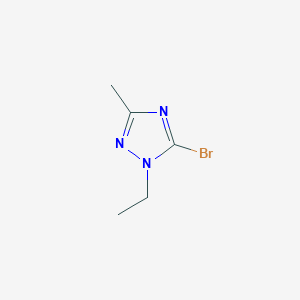

5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole is a chemical compound with the empirical formula C4H6BrN3 . It is a solid substance . This compound is a part of a class of compounds known as triazoles, which are nitrogenous heterocyclic moieties .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole, can be achieved through various methods. One such method involves the reaction of hydrazines and formamide under microwave irradiation in the absence of a catalyst . Another method involves the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol .Molecular Structure Analysis

The molecular structure of 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole consists of a triazole ring, which contains two carbon and three nitrogen atoms . The SMILES string for this compound is CCn1ncnc1Br .Chemical Reactions Analysis

While specific chemical reactions involving 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole are not detailed in the search results, triazole compounds are known to be versatile in chemical reactions due to their ability to form hydrogen bonds with different targets .Physical And Chemical Properties Analysis

5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole is a solid substance . It has a molecular weight of 176.01 .Aplicaciones Científicas De Investigación

Physicochemical Properties and Biological Activity

5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole derivatives have been investigated for their physicochemical properties and biological activity. One study focused on the synthesis of S-derivatives of this compound, revealing their potential in competing with broad-spectrum antibiotics like kanamycin against a range of microorganisms, suggesting antimicrobial applications (Voprosy Khimii i Khimicheskoi Tekhnologii, 2020).

Synthesis and Application in Chemistry

The compound's role in synthesis is highlighted in research exploring the efficient synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles. This process utilizes bromodifluoromethylated triazole, indicating its utility in chemical synthesis (Tetrahedron, 2003).

Antimicrobial and Antifungal Effects

A study synthesized new triazole derivatives and tested their antimicrobial activities against various microorganisms. These derivatives demonstrated potential for antimicrobial and antifungal applications (European Journal of Medicinal Chemistry, 2004).

Veterinary Applications

Research has been conducted on the use of 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole derivatives in veterinary medicine, focusing on their biological activity in animals and potential as veterinary drugs (Current Issues in Pharmacy and Medicine: Science and Practice, 2022).

Biological Activity Prediction

Another study analyzed the predicted biological activity of S-derivatives of this compound, indicating potential antioxidative, antitumor, antiviral, antibacterial, and diuretic activities based on its chemical structure (Current Issues in Pharmacy and Medicine: Science and Practice, 2021).

Pesticidal Applications

Investigations into pesticidal phosphorus compounds involving triazole derivatives suggest applications in plant protection, highlighting its potential use in the development of new agrochemicals (Recueil des Travaux Chimiques des Pays-Bas, 2010).

Safety And Hazards

Propiedades

IUPAC Name |

5-bromo-1-ethyl-3-methyl-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN3/c1-3-9-5(6)7-4(2)8-9/h3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKXNTLIIWBGSFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC(=N1)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde](/img/structure/B1380966.png)